

# (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA structure elucidation

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## Compound of Interest

Compound Name: (3S)-3-Isopropenyl-6-oxoheptanoyl-CoA

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An In-depth Technical Guide on the Structure Elucidation of **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** is a branched-chain, unsaturated oxo-fatty acyl-CoA that has been identified as a mouse metabolite.[1][2] As an acyl-CoA, it is a key intermediate in various metabolic processes, acting as a thioester that primes the acyl group for biochemical transformations. The elucidation of its precise chemical structure is fundamental to understanding its biological function, metabolic fate, and potential role in signaling pathways. This document provides a comprehensive overview of the known properties of **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** and presents a detailed guide to the experimental methodologies that would be employed for its definitive structure elucidation, including mass spectrometry and nuclear magnetic resonance spectroscopy. While specific experimental data for this molecule is not widely published, this guide offers robust, generalized protocols applicable to this and similar acyl-CoA species.

## Chemical Identity and Properties

**(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** is formally derived from the condensation of coenzyme A with (3S)-3-isopropenyl-6-oxoheptanoic acid.[1][3] Its key chemical and physical

properties, as computed and recorded in public databases, are summarized below.

Property	Value	Source
Molecular Formula	C31H50N7O18P3S	PubChem[4]
Average Mass	933.752 g/mol	ChEBI[2]
Monoisotopic Mass	933.21459 Da	ChEBI[2]
IUPAC Name	S-[2-[3-[(2R)-4- [[[(2R,3S,4R,5R)-5-(6- aminopurin-9-yl)-4-hydroxy-3- phosphonooxyoxolan-2- yl]methoxy- hydroxyphosphoryl]oxy- hydroxyphosphoryl]oxy-2- hydroxy-3,3- dimethylbutanoyl]amino]propa noylamino]ethyl] (3S)-6-oxo-3- prop-1-en-2-ylheptanethioate	PubChem[4]
ChEBI ID	CHEBI:212	ChEBI[2]
PubChem CID	11966312	PubChem[4]

## Structure Elucidation: A Methodological Guide

The definitive determination of the structure of a novel metabolite like **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** relies on a combination of advanced analytical techniques. The general workflow for such a structure elucidation is depicted below.

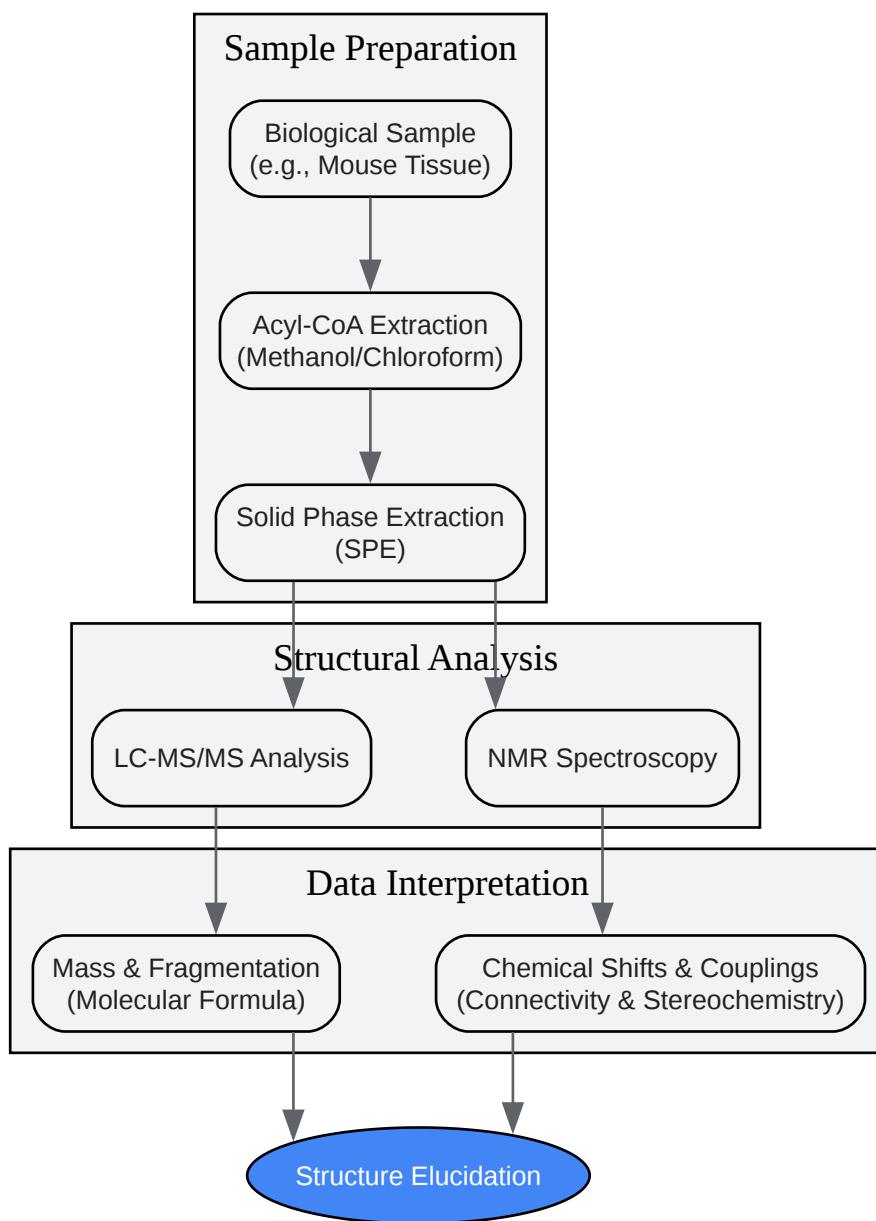
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Fig. 1: General workflow for the structure elucidation of acyl-CoAs.

## Mass Spectrometry for Molecular Formula and Fragmentation

High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition, while tandem mass spectrometry (MS/MS) provides structural information through fragmentation analysis.

## Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs

- Sample Preparation and Extraction:

- Homogenize 100 mg of tissue in 2 mL of a cold (-20°C) 2:1:1 mixture of methanol, chloroform, and water.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
- Collect the upper aqueous-methanol phase containing the acyl-CoAs.[\[5\]](#)
- Dry the extract under a stream of nitrogen and reconstitute in 50 µL of 5% methanol in water for analysis.

- Liquid Chromatography (LC):

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.
- Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
- Gradient: Start at 2% B, ramp to 98% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 2% B for 5 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.

- Mass Spectrometry (MS):

- Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Full Scan (MS1): Scan range of m/z 400-1200 to detect the precursor ion.
- Tandem MS (MS2): Data-dependent acquisition selecting the top 5 most intense ions for fragmentation. Use a collision energy of 20-40 eV. A key diagnostic fragmentation for acyl-

CoAs is the neutral loss of the 5'-ADP moiety (C<sub>10</sub>H<sub>14</sub>N<sub>5</sub>O<sub>10</sub>P<sub>2</sub>, 507.02 g/mol).[6]

### Predicted Mass Spectrometry Data for **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA**

Ion Species	Predicted m/z	Description
[M+H] <sup>+</sup>	934.2224	Protonated molecular ion
[M+Na] <sup>+</sup>	956.2043	Sodiated molecular ion
[M-H] <sup>-</sup>	932.2073	Deprotonated molecular ion
[M+H-507.02] <sup>+</sup>	427.1981	Fragment ion after neutral loss of 5'-ADP

## NMR Spectroscopy for Connectivity and Stereochemistry

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the relative stereochemistry of chiral centers.

### Experimental Protocol: NMR Analysis of Acyl-CoAs

- Sample Preparation:
  - A purified sample of the acyl-CoA (typically >1 mg) is required.
  - The sample is lyophilized multiple times with D<sub>2</sub>O to exchange labile protons.
  - The final sample is dissolved in 500 μL of a suitable deuterated solvent (e.g., D<sub>2</sub>O or DMSO-d<sub>6</sub>).
- NMR Data Acquisition:
  - Instrument: A high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.
  - 1D <sup>1</sup>H NMR: To identify all proton resonances and their multiplicities.
  - 1D <sup>13</sup>C NMR: To identify all carbon resonances.

- 2D COSY (Correlation Spectroscopy): To establish  $^1\text{H}$ - $^1\text{H}$  spin-spin coupling networks and identify adjacent protons.
- 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in assigning stereochemistry.

#### Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts for the Acyl Moiety

Atom Position	Predicted $^1\text{H}$ Shift (ppm)	Predicted $^{13}\text{C}$ Shift (ppm)	Notes
C1 (C=O, Thioester)	-	~198-202	Thioester carbonyl
C2 (-CH <sub>2</sub> -)	~2.8-3.1 (t)	~40-45	Alpha to thioester
C3 (-CH-)	~2.5-2.8 (m)	~45-50	Chiral center
C4 (-CH <sub>2</sub> -)	~1.5-1.7 (m)	~28-32	
C5 (-CH <sub>2</sub> -)	~2.4-2.6 (t)	~42-46	Alpha to ketone
C6 (C=O, Ketone)	-	~208-212	Ketone carbonyl
C7 (-CH <sub>3</sub> )	~2.1-2.3 (s)	~29-33	Methyl ketone
C8 (=C<)	-	~140-145	Isopropenyl quaternary C
C9 (=CH <sub>2</sub> )	~4.7-4.9 (s, br)	~112-115	Isopropenyl vinyl H's
C10 (-CH <sub>3</sub> )	~1.7-1.8 (s)	~20-24	Isopropenyl methyl

Note: These are estimated chemical shifts based on typical values for similar functional groups and may vary depending on solvent and other factors.[\[2\]](#)

## Metabolic Pathway Involvement

Database entries suggest that **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** is an intermediate in the degradation pathway of monoterpenes, specifically limonene and pinene.<sup>[7]</sup> This pathway is significant in certain microorganisms and highlights a potential biological origin and function for this molecule.

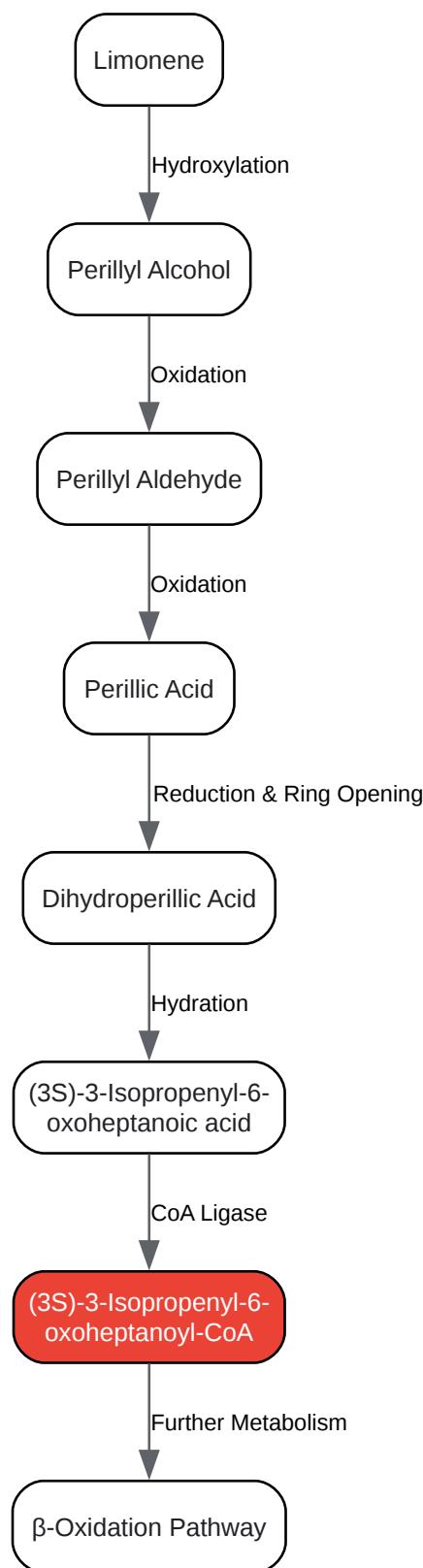
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Fig. 2: Proposed role in the Limonene degradation pathway.

## Conclusion

While **(3S)-3-Isopropenyl-6-oxoheptanoyl-CoA** has been identified as a metabolite, a detailed public record of its experimental structure elucidation is not available. This guide provides the chemical and physical properties available in public databases and outlines the robust, standard methodologies that would be applied for such a task. The combination of high-resolution mass spectrometry and multidimensional NMR spectroscopy would provide unequivocal evidence for its molecular formula, the connectivity of its atoms, and its stereochemistry. The putative involvement of this molecule in monoterpene degradation pathways offers a compelling direction for future research into its biological significance. The protocols and data presented herein serve as a valuable resource for researchers investigating this and other novel acyl-CoA metabolites.

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